

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

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Compound of Interest

Compound Name: *3-Ethenyl-5-fluorobenzoic acid*

CAS No.: 871224-25-8

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In the landscape of chemical synthesis, building blocks are the foundational elements from which complex molecular architectures are constructed. Among these, 3-Carboxy-5-fluorostyrene stands out as a trifunctional reagent of significant interest to researchers in drug discovery and materials science. Its unique structure, featuring a carboxylic acid, a fluorine atom, and a vinyl group on an aromatic scaffold, offers a confluence of reactivity and modulatory properties.

The strategic placement of these three functional groups provides chemists with a powerful tool for molecular design. The styrene moiety serves as a polymerizable unit or a handle for further chemical transformations. The carboxylic acid offers a versatile point for conjugation, such as amide bond formation, a cornerstone of medicinal chemistry. Finally, the fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's physicochemical properties, including metabolic stability, acidity, and binding affinity, making it a highly desirable feature in pharmaceutical compounds.^{[1][2]} This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of 3-Carboxy-5-fluorostyrene, designed for the discerning scientist and development professional.

Physicochemical and Safety Profile

A clear understanding of a compound's properties is paramount for its effective and safe utilization. The key data for 3-Carboxy-5-fluorostyrene and its close relatives are summarized below.

Table 1: Physicochemical Properties of 3-Fluorostyrene

Property	Value	Reference
Molecular Formula	C8H7F	[3]
Molecular Weight	122.14 g/mol	[3]
CAS Number	350-51-6	[3]
Appearance	Colorless to Almost Colorless Clear Liquid	
Boiling Point	30-31 °C at 4 mmHg	
Density	1.025 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.517	
Storage Temperature	2-8°C, Light and Heat Sensitive	

Table 2: Safety and Hazard Information for 3-Fluorostyrene

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable Liquid	GHS02 (Flame)	Warning	H226: Flammable liquid and vapor[3][4]
Eye Irritant	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation[3][4]
Skin Irritant	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation[3]

Note: The data above pertains to the parent compound 3-fluorostyrene, as specific data for 3-carboxy-5-fluorostyrene is not centrally compiled. The presence of the carboxylic acid group will alter these properties, notably increasing the boiling point and modifying the solubility profile.

The Role of Fluorine in Drug Design: A Strategic Advantage

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.^[5] Its unique properties—high electronegativity, small atomic radius similar to hydrogen, and the ability to form strong carbon-fluorine bonds—allow it to act as a "super-hydrogen" or a bioisostere for hydroxyl and carbonyl groups.^{[1][6]}

The benefits of introducing fluorine include:

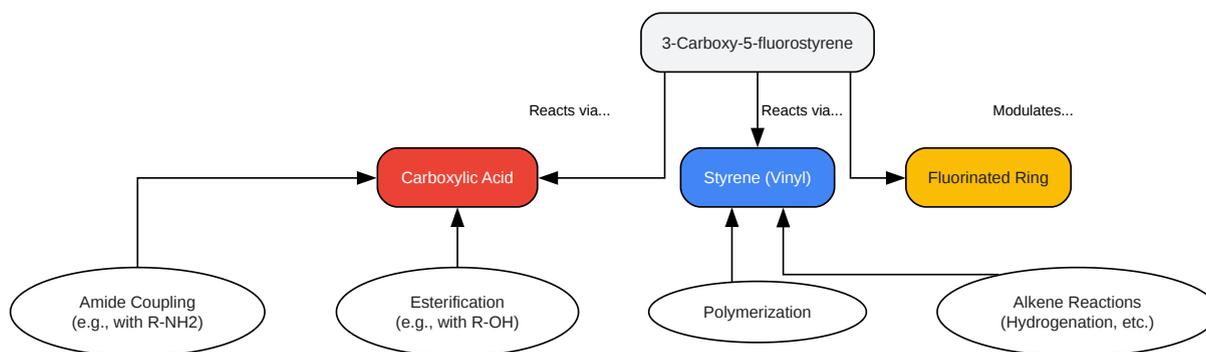
- **Enhanced Metabolic Stability:** The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
- **Increased Binding Affinity:** Fluorine's electronegativity can lead to favorable electrostatic interactions with protein targets.
- **Modulated Lipophilicity:** Strategic fluorination can alter a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
- **Altered Acidity/Basicity:** The electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, which can be critical for target engagement or solubility.

It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to its profound impact on pharmaceutical development.^[5]

Synthesis and Reactivity

While a specific, published synthesis for 3-Carboxy-5-fluorostyrene is not readily available, its preparation can be envisioned through established organometallic methodologies. A plausible synthetic route would involve a starting material such as 3-bromo-5-fluorobenzoic acid. This precursor could undergo a palladium-catalyzed cross-coupling reaction, such as a Heck, Stille, or Suzuki coupling, to introduce the vinyl group.

The true utility of 3-Carboxy-5-fluorostyrene lies in the orthogonal reactivity of its functional groups.



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Caption: Reactivity pathways of 3-Carboxy-5-fluorostyrene.

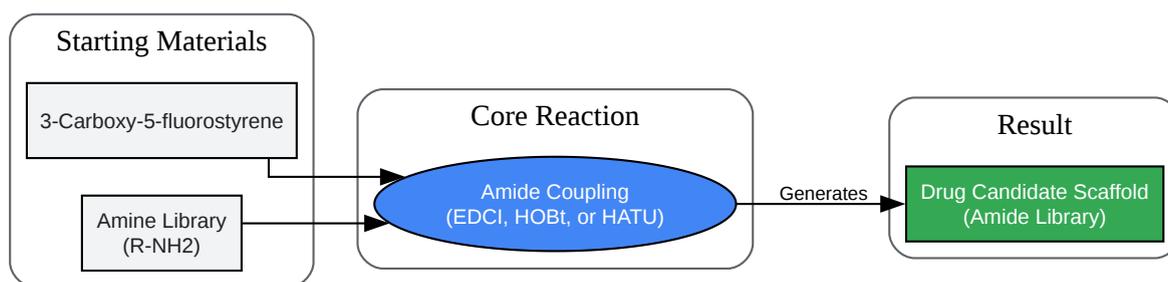
- **Carboxylic Acid Transformations:** This group is a linchpin for bioconjugation and derivatization. It readily participates in amide bond formation with amines using standard peptide coupling reagents (e.g., EDCI, HATU), forming stable linkages central to many pharmaceuticals.[7] Esterification with alcohols provides another route for modification, for instance, to create prodrugs.
- **Styrene (Vinyl) Group Chemistry:** The vinyl group is primarily exploited in materials science as a monomer for polymerization, leading to fluorinated polystyrenes.[8][9] These polymers often exhibit enhanced thermal stability and desirable dielectric properties.[9] In the context of small-molecule synthesis, the alkene can undergo a variety of classic transformations, including hydrogenation to an ethyl group, dihydroxylation, or epoxidation.

Applications in Drug Discovery and Medicinal Chemistry

3-Carboxy-5-fluorostyrene is an exemplary scaffold for constructing complex drug candidates. Its utility is evident in its potential to generate libraries of compounds for screening and lead optimization. For example, in the development of kinase inhibitors, the fluorinated phenyl ring can occupy a hydrophobic pocket, while the carboxylic acid can be used to form critical

hydrogen bonds or be converted into an amide that interacts with the hinge region of the kinase.[10]

The development of fluorinated pyrimidine-5-carboxamides as MERTK inhibitors for potential PET imaging ligands showcases a practical application of similar fluorinated carboxylic acid building blocks.[7] The synthesis of these compounds involves the coupling of a carboxylic acid with various amines to explore the structure-activity relationship (SAR).[7]



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Caption: Workflow for generating a drug candidate library.

Representative Experimental Protocol: Amide Coupling

This protocol provides a standardized, self-validating method for coupling 3-Carboxy-5-fluorostyrene with a primary amine, a foundational reaction in drug development.

Objective: To synthesize N-benzyl-3-carboxy-5-fluorostyrene amide.

Materials:

- 3-Carboxy-5-fluorostyrene (1.0 eq)
- Benzylamine (1.1 eq)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[[11](#)]
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Carboxy-5-fluorostyrene in anhydrous DMF.
- Activation: To the stirred solution, add HATU and DIPEA. Allow the mixture to stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate.
- Amine Addition: Add benzylamine to the reaction mixture dropwise.
- Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.[[12](#)]

Validation: The success of the reaction is confirmed by characterizing the final product using NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion

3-Carboxy-5-fluorostyrene is more than just a chemical reagent; it is a strategic building block that empowers innovation in both medicinal chemistry and materials science. The convergence of a polymerizable handle, a versatile carboxylic acid, and a property-modulating fluorine atom provides a platform for creating novel molecules with tailored functions. As researchers continue to push the boundaries of drug design and polymer science, the demand for

sophisticated, multifunctional building blocks like 3-Carboxy-5-fluorostyrene will undoubtedly continue to grow, solidifying its place as a key component in the modern chemist's toolbox.[13]

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